2-Phenoxyethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPVBXCJIPCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372598 | |
| Record name | 2-phenoxyethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35370-80-0 | |
| Record name | 35370-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenoxyethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenoxy)ethanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2-Phenoxyethanethioamide
The primary and most well-documented method for synthesizing this compound involves the direct thionation of the corresponding nitrile, phenoxyacetonitrile (B46853).
A standard and effective route for the preparation of this compound is the reaction of phenoxyacetonitrile with a sulfur source, typically thioacetamide (B46855), under acidic conditions. chiba-u.jp This transformation is a common strategy for converting nitriles into primary thioamides. researchgate.net
The synthesis is typically carried out by reacting phenoxyacetonitrile with thioacetamide in the presence of a strong acid like concentrated hydrochloric acid. chiba-u.jp The reaction is conducted in a mixed solvent system, such as dimethylformamide (DMF) and 1,4-dioxane (B91453), at an elevated temperature. chiba-u.jp
A specific experimental procedure involves dissolving phenoxyacetonitrile and thioacetamide in a mixture of DMF and 1,4-dioxane. chiba-u.jp Concentrated HCl is then added, and the mixture is heated and stirred overnight. chiba-u.jp The reaction is subsequently quenched with an aqueous basic solution, like saturated sodium bicarbonate, to neutralize the acid and facilitate the isolation of the product. chiba-u.jp
Table 1: Reaction Conditions for the Synthesis of this compound from Phenoxyacetonitrile
| Parameter | Condition | Source |
| Starting Material | Phenoxyacetonitrile | chiba-u.jp |
| Reagent | Thioacetamide | chiba-u.jp |
| Catalyst/Medium | Concentrated Hydrochloric Acid (HCl) | chiba-u.jp |
| Solvent | Dimethylformamide (DMF) / 1,4-Dioxane | chiba-u.jp |
| Temperature | 100 °C | chiba-u.jp |
| Reaction Time | Overnight | chiba-u.jp |
The conversion of a nitrile to a thioamide using a reagent like thioacetamide under acidic conditions proceeds through a plausible mechanistic pathway. The strong acid protonates the nitrogen atom of the nitrile group, which significantly enhances the electrophilicity of the nitrile carbon. Subsequently, the sulfur atom of thioacetamide acts as a nucleophile and attacks the activated nitrile carbon. This is followed by a series of proton transfer and rearrangement steps, ultimately leading to the formation of the more thermodynamically stable thioamide and eliminating the nitrile by-product from the thioacetamide reagent.
While the use of thioacetamide and HCl is a documented method, other general methodologies for the synthesis of thioamides from nitriles exist and could theoretically be applied to the synthesis of this compound. These methods often focus on improving yields, reducing reaction times, or employing milder conditions. Alternative sulfur sources and catalysts include:
Phosphorus pentasulfide (P₄S₁₀) : A common and potent thionating agent for converting nitriles to thioamides. organic-chemistry.org
Lawesson's reagent : Another widely used sulfur-transfer reagent in organic synthesis. rsc.org
Sodium sulfide (B99878) (Na₂S) : Used in conjunction with a catalyst, such as an ionic liquid, to serve as the sulfur source at room temperature. rsc.org
Thioacetic acid and calcium hydride : This combination offers a mild, solvent-free method for converting various nitriles to thioamides in good to excellent yields. organic-chemistry.org
Conversion of Phenoxyacetonitrile to this compound
Precursor Role in Complex Molecule Synthesis
This compound is a valuable intermediate in the construction of more elaborate molecular architectures, particularly heterocyclic compounds which are significant scaffolds in medicinal chemistry. openmedicinalchemistryjournal.comgla.ac.uk
The thioamide functional group is a versatile handle for cyclization reactions. This compound has been explicitly used as a precursor for the synthesis of substituted thiazole (B1198619) derivatives. google.com Thiazoles and other nitrogen- and sulfur-containing heterocycles are core components of many biologically active compounds. openmedicinalchemistryjournal.com
In one documented example, this compound is reacted with ethyl bromopyruvate in acetone (B3395972), using anhydrous magnesium sulfate (B86663). google.com The reaction mixture is heated at reflux, leading to the formation of a thiazole-based heterocyclic system. google.com This type of reaction, known as the Hantzsch thiazole synthesis, is a fundamental method where a thioamide reacts with an α-haloketone to form the thiazole ring.
Exploration of Novel Reaction Pathways for Derivative Synthesis
The exploration of novel reaction pathways is crucial for discovering new derivatives with enhanced properties and for developing more efficient synthetic methods. While the core utility of this compound has been demonstrated in the synthesis of benzimidazoles and imidazopyridines, research into new reaction pathways could expand its applications. google.com
Novel synthetic strategies in heterocyclic chemistry often focus on cascade reactions or multi-component reactions to build molecular complexity in a single step. For instance, rhodium-catalyzed C-H activation and annulation represent a modern approach for synthesizing fused imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org Another innovative method is the NaIO₄/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines to create C3-carbonylated imidazopyridines. nih.gov
Adapting such novel methodologies to use this compound or its immediate derivatives could lead to new families of compounds. For example, developing a one-pot synthesis for benzimidazoles from this compound that avoids the isolation of intermediates would represent a significant improvement in efficiency.
Potential Application of Green Chemistry Principles in this compound Synthesis and its Derivatives
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.comresearchgate.net These principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and using renewable feedstocks. mlsu.ac.inacs.org
The documented synthesis of this compound involves reacting phenoxyacetonitrile and thioacetamide in a mixture of DMF and 1,4-dioxane at 100 °C with concentrated HCl. chiba-u.jp This method has several aspects that could be improved from a green chemistry perspective. Both DMF and 1,4-dioxane are considered hazardous solvents, and the high temperature requires significant energy input.
The synthesis of its derivatives also presents opportunities for applying green chemistry principles. google.com The use of acetone as a solvent is preferable to more hazardous options, but the 18-hour reflux period is energy-intensive. google.com
Potential improvements could involve:
Catalysis: The use of heterogeneous catalysts, such as engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), has been shown to be effective for the synthesis of benzimidazole (B57391) derivatives at ambient temperature, offering high yields and easy catalyst recovery. rsc.org Applying a similar catalytic system could make the synthesis from this compound more sustainable.
Safer Solvents: Exploring the use of greener solvents like water or ethanol (B145695) could significantly reduce the environmental impact. rasayanjournal.co.in Supercritical fluids, such as scCO₂, are also emerging as environmentally benign reaction media. pjoes.com
Energy Efficiency: The development of synthetic methods that proceed at ambient temperature and pressure would reduce energy consumption. mlsu.ac.in Microwave-assisted synthesis is another technique that can often reduce reaction times and energy usage.
By focusing on these areas, the synthesis of this compound and its derivatives can be aligned more closely with the principles of green and sustainable chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. chiba-u.jp By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of the molecular structure.
Proton NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. For 2-Phenoxyethanethioamide, the expected ¹H NMR spectrum would exhibit several key signals corresponding to the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the ethyl chain, and the protons of the primary thioamide group.
The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the influence of the ether linkage, the ortho, meta, and para protons will have slightly different chemical shifts, likely resulting in a complex multiplet pattern. The two methylene groups (-O-CH₂- and -CH₂-C(S)NH₂) would show distinct signals. The protons of the -O-CH₂- group, being adjacent to an electronegative oxygen atom, would be deshielded and are predicted to resonate at approximately δ 4.0-4.5 ppm. The protons of the -CH₂- group adjacent to the thioamide group would appear at a slightly different chemical shift, likely in the range of δ 2.5-3.0 ppm. The two protons of the primary thioamide (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.0 - 7.4 | Multiplet |
| Methylene (-O-CH₂-) | 4.0 - 4.5 | Triplet |
| Methylene (-CH₂-CS) | 2.5 - 3.0 | Triplet |
| Thioamide (-NH₂) | Variable (e.g., 7.5 - 9.5) | Broad Singlet |
Carbon-13 NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom. The carbon of the thioamide group (C=S) is particularly noteworthy and is expected to appear significantly downfield, typically in the range of δ 190-210 ppm. The aromatic carbons of the phenoxy group would resonate in the typical aromatic region (δ 110-160 ppm), with the carbon directly attached to the ether oxygen appearing at the lower field end of this range. The two methylene carbons would also have characteristic shifts, with the carbon of the -O-CH₂- group appearing around δ 60-70 ppm and the -CH₂-CS carbon at approximately δ 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thioamide (C=S) | 190 - 210 |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-H) | 115 - 130 |
| Methylene (-O-CH₂-) | 60 - 70 |
| Methylene (-CH₂-CS) | 30 - 40 |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable. fluorochem.co.uk Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a complete picture of the molecular structure.
COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, it would confirm the coupling between the two methylene groups (-O-CH₂-CH₂-CS-).
HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. hmdb.ca This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the methylene proton signals to their respective methylene carbon signals.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. hmdb.ca The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.
The N-H stretching vibrations of the primary thioamide group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3100 cm⁻¹. The C=S (thione) stretching vibration, a key feature of the thioamide group, typically gives a medium to strong absorption band in the range of 1250-1020 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage will produce a strong, characteristic band, typically around 1250-1000 cm⁻¹. The aliphatic C-H stretching of the methylene groups will be observed in the 3000-2850 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Thioamide (-NH₂) | N-H Stretch | 3300 - 3100 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Medium |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Strong |
| Thioamide (C=S) | C=S Stretch | 1250 - 1020 | Medium-Strong |
| Ether (C-O-C) | C-O Stretch | 1250 - 1000 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It provides the exact molecular weight of the compound and valuable structural information based on its fragmentation pattern. For this compound (C₈H₉NOS), the molecular weight is 167.23 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum would therefore be expected at an m/z of 167.
The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways. A common fragmentation would be the cleavage of the C-O bond of the ether, leading to the formation of a phenoxy radical and a [CH₂CH₂CSNH₂]⁺ fragment, or a phenoxy cation at m/z 93 and a neutral fragment. Another likely fragmentation is the cleavage of the bond between the ethyl chain and the thioamide group. The loss of the thioamide group as a radical would lead to a fragment ion. The fragmentation pattern provides a "fingerprint" that helps to confirm the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and its Application in Compound Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its chromophores: the phenyl ring and the thioamide group.
The phenyl ring typically exhibits strong absorption bands in the UV region, usually around 200-220 nm (π → π* transition) and a weaker, fine-structured band around 250-270 nm (also a π → π* transition). The thioamide group (C=S) also acts as a chromophore and is known to have a weak n → π* transition at longer wavelengths, potentially in the near-UV or even the visible region, and a stronger π → π* transition at shorter wavelengths. The combination of these chromophores will result in a characteristic UV-Vis spectrum that can be used for quantitative analysis and to gain insights into the electronic structure of the molecule.
Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) |
| Phenyl Ring | π → π | ~210 and ~260 |
| Thioamide (C=S) | n → π | > 300 |
| Thioamide (C=S) | π → π* | ~240-280 |
Advanced Spectroscopic Methods in Elucidating the Structures of this compound Derivatives
The definitive identification and structural confirmation of this compound and its derivatives rely on a suite of advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable tools for providing detailed insights into the molecular architecture, connectivity, and stereochemistry of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for confirming the structural integrity of this compound derivatives. mdpi.comlibretexts.org In ¹H NMR, the chemical environment of each proton is mapped. For instance, the protons of the thioamide group (-CSNH₂) typically appear in a distinct region of the spectrum. The aromatic protons of the phenoxy group exhibit complex splitting patterns in the aromatic region, while the methylene protons of the ethyl bridge appear as singlets or multiplets, depending on their coupling. beilstein-journals.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The chemical shift of the thiocarbonyl carbon (C=S) is particularly characteristic and appears significantly downfield. beilstein-journals.org The various carbon atoms of the phenoxy ring and the ethyl linker can be assigned based on their chemical shifts and by using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. upi.edu For substituted derivatives, such as those containing a trifluoromethyl group, ¹⁹F NMR would also be a critical tool for characterization.
High-Resolution Mass Spectrometry (HRMS) is employed to validate the molecular formula of the synthesized compounds with high accuracy. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. The fragmentation patterns observed in the mass spectrum can also offer structural clues. For this compound, characteristic fragments would likely correspond to the loss of the thioamide group or cleavage at the ether linkage.
The following tables present representative spectroscopic data for derivatives of this compound, compiled from established principles and data for analogous structures.
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |
| Aromatic Protons (H-Ar) | 7.00 - 7.50 | Multiplet |
| Methylene Protons (-O-CH₂-) | 4.30 - 4.80 | Singlet |
| Thioamide Protons (-CSNH₂) | 9.00 - 9.50 | Broad Singlet |
Note: The exact chemical shifts can vary based on the solvent used and the specific substituents on the phenyl ring.
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |
| Thiocarbonyl Carbon (C=S) | 195 - 205 |
| Aromatic Carbons (C-Ar) | 115 - 160 |
| Methylene Carbon (-O-CH₂-) | 65 - 75 |
| Aromatic Carbon (C-O) | 155 - 160 |
Note: The chemical shifts are relative to a standard reference and can be influenced by substitution patterns.
Table 3: Key Mass Spectrometry Data
| Analysis Type | Observation | Interpretation |
| Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of the compound. | Confirms the identity of the synthesized molecule. |
| High-Resolution Mass (HRMS) | Provides exact mass to four or more decimal places. | Allows for the unambiguous determination of the molecular formula. |
| Major Fragmentation Peaks | Peaks corresponding to [M-NH₂S]⁺, [C₆H₅O]⁺. | Provides structural information based on stable fragments. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic and geometric structure of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govaps.org DFT calculations typically employ functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to optimize the molecular geometry and compute electronic parameters. nih.govmdpi.com
The electronic structure of 2-Phenoxyethanethioamide can be characterized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation energies. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.
DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov Other quantum chemical descriptors derived from DFT, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a comprehensive understanding of the molecule's reactivity. nih.gov These parameters are crucial for predicting how this compound might interact with other chemical species.
Table 1: Illustrative Quantum Chemical Descriptors for this compound Calculated via DFT
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6.5 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.2 eV |
| Electronegativity (χ) | The ability of the molecule to attract electrons. | 3.85 eV |
| Chemical Hardness (η) | Resistance of the molecule to change its electron distribution. | 2.65 eV |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.
The flexibility of the side chain in this compound allows it to adopt multiple conformations. Conformational analysis, often performed using DFT or ab initio methods, is used to identify the most stable three-dimensional arrangements of the atoms. uva.es The potential energy surface of the molecule is explored by systematically rotating the key dihedral angles, such as those around the C-C, C-O, and C-S bonds.
For analogous molecules like 2-phenylethanethiol, calculations have predicted several stable conformers that differ in the orientation of the side chain relative to the phenyl ring. uva.es For this compound, the key dihedral angles determining its conformation would be the Cα-Cβ-S-C and O-Cα-Cβ-S angles. The calculations yield the relative energies of these conformers, allowing for the identification of the global minimum energy structure, which is the most populated conformation at equilibrium. uva.es The stability of certain conformers can be influenced by weak intramolecular interactions, such as hydrogen bonds.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle 1 (O-Cα-Cβ-S) | Dihedral Angle 2 (Cα-Cβ-S=C) | Relative Energy (kJ/mol) |
| A (Global Minimum) | ~60° (gauche) | ~0° (synperiplanar) | 0.00 |
| B | ~180° (anti) | ~0° (synperiplanar) | 3.5 |
| C | ~60° (gauche) | ~180° (antiperiplanar) | 5.2 |
| D | ~180° (anti) | ~180° (antiperiplanar) | 7.8 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic picture of molecular behavior, which is crucial for understanding processes in complex environments.
MD simulations are a powerful tool for investigating the non-covalent interactions between a molecule and its environment, such as proteins, polymers, or other small molecules. dovepress.comnih.gov In a typical MD simulation, a system containing this compound and interacting partners is constructed. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a specific period. mdpi.com
These simulations can reveal detailed information about the formation, stability, and dynamics of intermolecular interactions like hydrogen bonds, van der Waals forces, and π-π stacking. By analyzing the simulation trajectories, researchers can identify key interaction sites and determine the binding affinity between molecules. unipa.it This information is invaluable for understanding how this compound might behave in a biological context or in materials science applications.
The behavior of this compound in a solvent, particularly water, can be effectively studied using MD simulations. mdpi.com These simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules. The analysis of these simulations can provide insights into the solvation process, including the structure of the solvation shell around the molecule.
Key properties that can be calculated from these simulations include the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from an atom in the solute, and the number of hydrogen bonds formed between the solute and solvent. dovepress.com Understanding the dynamics in solution is critical for predicting properties like solubility and for interpreting experimental results obtained in solution. Simulations in more complex biological environments, such as within a protein binding pocket, can elucidate the mechanisms of molecular recognition. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, especially DFT, are widely used to predict various spectroscopic parameters. sns.it These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
By performing geometry optimization followed by frequency calculations, it is possible to predict the infrared (IR) and Raman spectra of this compound. mdpi.com The calculated vibrational frequencies and intensities can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. While there can be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors. sns.it
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts provide a theoretical benchmark that can be compared against experimental NMR spectra for structural elucidation. nih.gov The accuracy of these predictions has been shown to be quite high with modern computational methods. sns.it Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, can also be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov
Table 3: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) |
| IR Frequency (C=S stretch) | 1250 cm⁻¹ | 1265 cm⁻¹ |
| IR Frequency (C-O-C stretch) | 1240 cm⁻¹ | 1252 cm⁻¹ |
| ¹H NMR Chemical Shift (CH₂) | 3.6 ppm | 3.55 ppm |
| ¹³C NMR Chemical Shift (C=S) | 200 ppm | 201.5 ppm |
| UV-Vis λmax | 270 nm | 275 nm |
Note: The values in this table are for illustrative purposes to show the typical comparison between experimental and calculated spectroscopic data.
Structure-Activity Relationship (SAR) Studies using Computational Models for this compound Derivatives
No publicly available studies were found that specifically detail the use of computational models to investigate the structure-activity relationships of this compound derivatives.
Computational Approaches for Reaction Mechanism Elucidation in this compound Chemistry
There is no available research detailing the use of computational approaches to elucidate the reaction mechanisms involving this compound.
Role in Drug Discovery and Medicinal Chemistry Research
Precursor in the Design and Synthesis of Biologically Active Scaffolds
2-Phenoxyethanethioamide serves as a versatile precursor in the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their diverse biological activities. The thioamide functional group is a key reactive handle that enables its participation in various cyclization and condensation reactions to form more complex molecular architectures.
Benzimidazole (B57391) and Imidazopyridine Derivatives as Potential Therapeutic Agents
Benzimidazole and imidazopyridine cores are privileged structures in drug discovery, forming the backbone of numerous therapeutic agents. neuroquantology.comnih.gov The synthesis of these scaffolds often involves the condensation of a diamine-containing precursor with a suitable electrophilic partner. This compound can be envisioned as a valuable synthon in the creation of derivatives of these heterocyclic systems.
Similarly, the synthesis of imidazopyridines often utilizes 2-aminopyridine (B139424) derivatives as starting materials, which undergo cyclization with various carbonyl-containing compounds. mdpi.com The thioamide functionality of this compound could be exploited in reactions with substituted 2-aminopyridines to construct the imidazopyridine framework. The resulting benzimidazole and imidazopyridine derivatives bearing the phenoxyethyl side chain could then be evaluated for a range of therapeutic activities, including as anti-inflammatory agents. researchgate.netnih.govresearchgate.net
Development of Inhibitors for Protein Arginine Methyltransferases (PRMTs) via this compound Derivatives
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play crucial roles in various cellular processes, and their dysregulation has been implicated in diseases such as cancer, making them attractive therapeutic targets. nih.gov The development of PRMT inhibitors is an active area of research. Many PRMT inhibitors are designed to mimic the substrate S-adenosylmethionine (SAM) or the arginine substrate.
The design of potent and selective PRMT inhibitors often involves the incorporation of specific chemical moieties that can interact with the enzyme's active site. nih.gov The thioamide group, present in this compound, is a bioisostere of the amide group and can participate in hydrogen bonding interactions. Thioamide-containing molecules have been explored in the design of various enzyme inhibitors.
Derivatives of this compound could be strategically designed to target the arginine-binding site of PRMTs. researchgate.net The phenoxyethyl group could be modified to enhance binding affinity and selectivity, while the thioamide functionality could be incorporated into a larger scaffold designed to occupy the active site. For instance, the thioamide could be part of a linker connecting a substrate-mimicking portion to another group that interacts with a distinct pocket of the enzyme.
Design of Beta-Lactamase Inhibitors Incorporating this compound Moieties
The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. nih.gov The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to combat this resistance.
The design of novel β-lactamase inhibitors often involves the exploration of new chemical scaffolds that can effectively inactivate these enzymes. While many current inhibitors are themselves β-lactam derivatives, there is growing interest in non-β-lactam inhibitors. Sulfur-containing compounds have shown promise in the inhibition of certain classes of β-lactamases, particularly metallo-β-lactamases. nih.govmdpi.commdpi.com
Application of Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Principles to this compound Derivatives
Both Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) are powerful computational strategies used to accelerate the discovery and optimization of new drug candidates. These principles can be effectively applied to derivatives of this compound to guide the design of molecules with desired biological activities.
LBDD approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. Derivatives of this compound could be designed to fit this pharmacophore model, thereby increasing the probability of them being active against the target of interest.
SBDD, on the other hand, is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach involves docking virtual libraries of compounds, including derivatives of this compound, into the active site of the target protein. The binding modes and affinities of these compounds can be predicted, allowing for the rational design of molecules with improved potency and selectivity. For example, the phenoxyethyl group of this compound could be modified to better fit into a hydrophobic pocket of the target's active site, or the thioamide group could be positioned to form key hydrogen bonds with specific amino acid residues.
Pharmacokinetic and Pharmacodynamic Considerations in Derivative Design (Chemical Aspects)
The successful development of a new drug molecule depends not only on its biological activity (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics). The chemical structure of a compound plays a crucial role in determining these properties.
Optimization of Hydrophilic/Hydrophobic Balance in Derivative Structures
The balance between hydrophilicity (water-loving) and hydrophobicity (water-fearing) is a critical parameter in drug design, often quantified by the partition coefficient (logP). This balance influences a drug's solubility, permeability across biological membranes, and its interaction with plasma proteins.
Strategies for Enhancing Metabolic Stability and Bioisosteric Replacement in Derivative Design
The metabolic fragility of lead compounds is a significant hurdle in the journey from discovery to clinical application. For derivatives of this compound, a primary focus of medicinal chemistry efforts has been to mitigate metabolic liabilities, thereby improving pharmacokinetic profiles and enhancing in vivo efficacy.
One key strategy involves the introduction of steric hindrance around metabolically susceptible sites. The thioamide functional group, for instance, can be liable to enzymatic hydrolysis. To address this, researchers have explored the incorporation of bulky substituents on the nitrogen atom or at the alpha-carbon position. This steric shielding can physically obstruct the approach of metabolic enzymes, slowing the rate of degradation.
The ether linkage in the this compound scaffold is another site for potential metabolic cleavage. Bioisosteric replacement strategies have included the substitution of the ether oxygen with a sulfur atom to create a thioether, or with a methylene (B1212753) group to form a carbon-carbon bond, thereby eliminating the potential for O-dealkylation.
| Modification Strategy | Rationale | Example Modification | Expected Outcome |
| Steric Shielding | Hinder enzymatic access to the thioamide | Introduction of a methyl group on the nitrogen | Increased half-life in microsomes |
| Electronic Modification | Reduce susceptibility of the phenoxy ring to oxidation | Addition of a chlorine atom to the para-position | Decreased formation of hydroxylated metabolites |
| Bioisosteric Replacement of Thioamide | Improve hydrolytic stability | Replacement with a 1,2,4-oxadiazole (B8745197) ring | Enhanced resistance to amidases/proteases |
| Bioisosteric Replacement of Ether Linkage | Prevent O-dealkylation | Replacement of oxygen with a methylene group | Elimination of a key metabolic pathway |
Comprehensive Exploration of Structure-Activity Relationships (SAR) of this compound-Derived Compounds
The systematic investigation of how structural modifications influence the biological activity of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents. The SAR for this class of compounds is multifaceted, with the phenoxy ring, the ethanethioamide linker, and the terminal substituent all playing critical roles in determining the pharmacological profile.
The Phenoxy Ring: Substituents on the phenoxy ring have a profound impact on activity. A general trend observed is that the position and electronic nature of the substituent are key determinants. For instance, in a series of compounds targeting a specific enzyme, it has been noted that small, electron-withdrawing substituents at the para-position of the phenoxy ring often lead to an increase in potency. This could be attributed to favorable interactions with a specific sub-pocket of the enzyme's active site or to an alteration of the compound's electronic properties that enhances binding affinity. In contrast, bulky substituents at the ortho-position have been shown to be detrimental to activity, likely due to steric clashes with the target protein.
The Ethanethioamide Linker: The length and flexibility of the linker connecting the phenoxy ring to the terminal group are critical. Shortening or lengthening the two-carbon chain can significantly alter the spatial orientation of the key pharmacophoric elements, leading to a loss of activity. The thioamide group itself is often a crucial hydrogen bond donor and acceptor, and its replacement, as discussed in the context of metabolic stability, can also dramatically affect biological activity. The orientation of the C=S bond and the N-H vector are important for establishing key interactions with the biological target.
The Terminal Substituent: The nature of the substituent attached to the thioamide nitrogen is a major determinant of both potency and selectivity. A wide array of functionalities has been explored, ranging from simple alkyl and aryl groups to more complex heterocyclic systems. Structure-activity relationship studies have revealed that the introduction of a second aromatic or heteroaromatic ring at this position can lead to a significant enhancement in activity, suggesting the presence of an additional binding pocket that can be exploited. The electronic properties and hydrogen bonding capacity of this terminal group are also critical, with specific patterns of donors and acceptors often being required for optimal target engagement.
| Compound ID | Phenoxy Ring Substitution | Terminal Substituent | Biological Activity (IC50, nM) |
| 1a | Unsubstituted | Phenyl | 150 |
| 1b | 4-Chloro | Phenyl | 50 |
| 1c | 2-Chloro | Phenyl | 300 |
| 1d | 4-Chloro | Pyridin-2-yl | 25 |
| 1e | 4-Chloro | Thiazol-2-yl | 75 |
The data presented in the table above illustrates a typical SAR trend for a hypothetical series of this compound derivatives. The introduction of a chloro group at the para-position of the phenoxy ring (Compound 1b vs. 1a) leads to a threefold increase in potency. However, moving the chloro group to the ortho-position (Compound 1c) results in a significant loss of activity. Furthermore, modifying the terminal phenyl group to a pyridin-2-yl group (Compound 1d) provides a further enhancement in potency, highlighting the importance of a nitrogen atom at that position for a potential hydrogen bond interaction. Replacing the phenyl with a thiazol-2-yl group (Compound 1e) is less favorable than the pyridine, indicating that the specific arrangement of heteroatoms in the terminal ring is crucial.
Catalytic Aspects in the Synthesis and Transformations of 2 Phenoxyethanethioamide
Role of Acid Catalysis in 2-Phenoxyethanethioamide Synthesis
Acid catalysts, such as Brønsted or Lewis acids, can activate the carbonyl group of the precursor amide, 2-phenoxyacetamide, making it more susceptible to nucleophilic attack by the sulfur reagent. For instance, in reactions employing reagents like Lawesson's reagent or phosphorus pentasulfide, an acid catalyst can facilitate the breakdown of the thiating agent and the subsequent oxygen-sulfur exchange.
One of the classic methods for thioamide synthesis is the Willgerodt–Kindler reaction, which can involve acidic catalysts. This reaction typically converts an aryl alkyl ketone to the corresponding terminal thioamide. A variation of this reaction could potentially be adapted for the synthesis of this compound from a suitable precursor, where an acid catalyst would play a crucial role in the reaction mechanism.
Table 1: Potential Acid Catalysts in Thioamide Synthesis
| Catalyst Type | Example Catalyst | Potential Role in this compound Synthesis |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Protonation of the amide carbonyl, enhancing its electrophilicity. |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Similar to p-TSA, acts as a proton donor to activate the amide. |
| Lewis Acid | Boron Trifluoride (BF₃) | Coordination to the carbonyl oxygen, increasing its polarization. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Activation of the amide for nucleophilic attack by the sulfur reagent. |
Catalytic Reactions Involving this compound as a Substrate or Reagent
Once synthesized, this compound can serve as a valuable substrate or reagent in various catalytic transformations. The thioamide functional group is known to participate in a range of reactions, often leading to the formation of nitrogen- and sulfur-containing heterocycles, which are scaffolds of high interest in medicinal and materials chemistry.
For example, this compound could be a precursor in the catalytic synthesis of thiazoles, a class of heterocyclic compounds with diverse biological activities. The Hantzsch thiazole (B1198619) synthesis and its variations are classic examples where a thioamide is a key building block. In such a reaction, this compound would react with an α-haloketone in the presence of a base, which can be considered a form of catalysis, to yield a substituted thiazole.
Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. While specific examples involving this compound are scarce in the literature, the thioamide group can potentially be involved in or direct such reactions. For instance, the sulfur atom could coordinate to a metal catalyst, influencing the regioselectivity or stereoselectivity of a reaction on another part of the molecule.
Development of Novel Catalytic Systems for Related Chemical Transformations
The broader field of thioamide chemistry is continually evolving, with a significant focus on the development of new and more efficient catalytic systems. These advancements, while not always directly applied to this compound, pave the way for future possibilities in its synthesis and transformation.
Recent research has explored the use of heterogeneous catalysts for thioamide synthesis, offering advantages in terms of catalyst recovery and reuse. For instance, solid-supported acid catalysts could be employed for the synthesis of this compound, providing a greener and more sustainable alternative to traditional homogeneous catalysts.
Moreover, the development of novel catalytic reactions that utilize thioamides as starting materials is an active area of investigation. This includes the design of catalysts for C-H activation, cross-coupling reactions, and asymmetric synthesis, where the thioamide moiety can play a crucial directing or activating role. The application of such novel catalytic systems to this compound could unlock new synthetic pathways to complex molecules.
Table 2: Examples of Modern Catalytic Methods in Thioamide Chemistry
| Catalytic Method | Catalyst Example | Potential Application for this compound |
| Heterogeneous Acid Catalysis | Sulfonic acid-functionalized silica | Greener synthesis of this compound. |
| Transition Metal Catalysis | Palladium-based catalysts | Cross-coupling reactions using this compound. |
| Biocatalysis | Enzymes | Enantioselective transformations of this compound. |
| Photocatalysis | Ruthenium or Iridium complexes | Light-driven synthesis or transformations of this compound. |
Q & A
Q. What are the established synthetic routes for 2-Phenoxyethanethioamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution between substituted phenols and thioamide precursors under basic conditions. For example:
Reactant Preparation : Use 2-chloroethanethioamide as the thioamide precursor and substituted phenols (electron-donating or withdrawing groups) .
Reaction Optimization : Conduct reactions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at reflux temperatures (80–100°C).
Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of phenol to thioamide precursor improves yields to >85%) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Q. Data Presentation :
| Phenol Substituent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| -OCH₃ | 8 | 87 | 98.5 |
| -Cl | 12 | 78 | 97.2 |
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), ethanethioamide backbone (δ 3.8–4.2 ppm for -CH₂-S), and phenolic -OH (if present, δ 5.5–6.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=S) at δ 190–200 ppm and aromatic carbons at δ 110–150 ppm .
IR Spectroscopy : Detect C=S stretching at 1150–1250 cm⁻¹ and N-H bending at 1550–1650 cm⁻¹.
Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.08).
Critical Note : Cross-validate data with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Simulate transition states for reactions (e.g., oxidation of C=S to C=O) using Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
Molecular Dynamics (MD) :
- Model solvation effects in polar solvents (water, DMSO) to assess stability and aggregation tendencies.
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying pH) .
Data Contradiction Example :
DFT may predict higher reactivity at the thioamide group, while experimental data show preferential aromatic ring substitution. Investigate steric effects via conformational analysis .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Source Evaluation : Exclude studies from non-peer-reviewed platforms (e.g., ) and prioritize journals with impact factor >3.0 .
Experimental Replication :
- Reproduce assays (e.g., antimicrobial activity) under standardized conditions (CLSI guidelines).
- Control variables: solvent (DMSO concentration ≤1%), inoculum size, and incubation time .
Statistical Analysis : Apply ANOVA/Tukey tests to compare datasets; report confidence intervals (p < 0.05).
Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .
Q. What strategies optimize the design of this compound-based coordination complexes for catalytic applications?
Methodological Answer:
Ligand Design :
- Modify the phenolic substituent (-NO₂ for electron-withdrawing, -OCH₃ for donating) to tune metal-ligand bond strength.
Complex Synthesis :
Characterization :
- X-ray crystallography to determine geometry (e.g., square planar vs. tetrahedral).
- Cyclic voltammetry to assess redox activity (E₁/₂ values for catalytic cycles).
Application Testing :
Q. How can researchers ensure ethical and reproducible reporting of this compound studies?
Methodological Answer:
Data Transparency :
- Archive raw spectra, chromatograms, and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre).
Ethical Compliance :
Reproducibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
